(5E)-5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5E)-5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its complex structure, which includes a thiazolidinone core, a brominated aromatic ring, and various substituents that contribute to its unique chemical properties.
Properties
IUPAC Name |
(5E)-5-[[3-bromo-5-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO3S2/c1-4-23-20(24)18(28-21(23)27)11-14-9-16(22)19(17(10-14)25-3)26-12-15-8-6-5-7-13(15)2/h5-11H,4,12H2,1-3H3/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZMKLGIYQCRLQ-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3C)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3C)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized through the reaction of an appropriate thioamide with an α-halo ketone under basic conditions.
Bromination: The aromatic ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation and Benzylation: The methoxy and benzyl groups are introduced through nucleophilic substitution reactions using methanol and benzyl chloride, respectively.
Final Assembly: The final step involves the condensation of the brominated, methoxylated, and benzylated aromatic ring with the thiazolidinone core under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the thiazolidinone ring or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced thiazolidinone derivatives and other reduced products.
Substitution: Substituted thiazolidinone derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
(5E)-5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-{3-chloro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-{3-fluoro-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-{3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
